(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)heptanehydrazide

Description

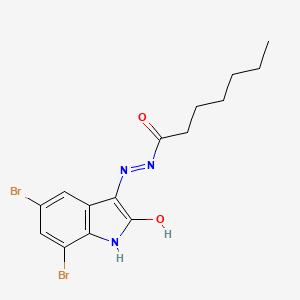

(Z)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)heptanehydrazide is a synthetic hydrazide derivative featuring a 5,7-dibromo-substituted indolinone core conjugated via a Z-configuration hydrazone linkage to a heptane chain. This compound belongs to a broader class of indolinone hydrazides, which are studied for applications in medicinal chemistry, particularly as kinase inhibitors, anticonvulsants, and antimicrobial agents .

Properties

IUPAC Name |

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]heptanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Br2N3O2/c1-2-3-4-5-6-12(21)19-20-14-10-7-9(16)8-11(17)13(10)18-15(14)22/h7-8,18,22H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEBHOYITXTIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)heptanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characterization, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 5,7-dibromoindoline-2,3-dione and heptanehydrazide. The product is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.

Structural Data

The molecular formula of the compound is , with a molecular weight of approximately 509.2 g/mol. Key structural features include:

- Double bond between C7 and N2, with a bond length of 1.297(2) Å.

- Planar configuration due to intramolecular hydrogen bonding.

Anticancer Properties

Research has shown that derivatives of indolinones exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Cell Viability Assays : Studies have reported IC50 values indicating the concentration at which the compound reduces cell viability by 50%. For example:

- Mechanism of Action : The compound has been shown to interact with DNA, leading to the activation of apoptotic pathways. This interaction is crucial for its anticancer activity as it can disrupt cellular functions leading to cancer cell death.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other pharmacological effects:

- Antimicrobial Activity : Some studies suggest potential antibacterial properties against various strains.

- Anti-inflammatory Effects : Preliminary data indicate that the compound may reduce inflammation markers in vitro.

Table 1: Summary of Biological Activity

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 0.434 ± 0.08 | |

| Anticancer | HeLa | TBD | TBD |

| Antimicrobial | E. coli | TBD | TBD |

| Anti-inflammatory | RAW 264.7 | TBD | TBD |

Case Studies

A notable case study involved the evaluation of this compound in a panel of cancer cell lines including breast (MCF-7), cervical (HeLa), and lung cancer cells. The study demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Indolinone Modifications

- 5,7-Dibromo substitution: The target compound’s dibromoindolinone core distinguishes it from non-halogenated analogs (e.g., benzofuran carbohydrazides in ).

- This configuration is critical for maintaining spatial alignment in biological targets .

Hydrazide Chain Diversity

- Heptanehydrazide vs. semicarbazide/thiosemicarbazide : The heptane chain increases lipophilicity (logP) compared to semicarbazide (DH-01, ) or thiosemicarbazide derivatives (). This may improve membrane permeability but reduce aqueous solubility .

- Aromatic vs. aliphatic hydrazides : Benzofuran carbohydrazides () exhibit conjugated π-systems, enabling fluorescence or charge-transfer interactions absent in the aliphatic heptane chain of the target compound .

Physical Properties

- Melting points : Higher melting points in DH-01 (232–234°C) suggest stronger hydrogen bonding (N-H∙∙∙O=C) compared to thiosemicarbazides (165–167°C) .

- IR spectroscopy : The absence of C=S (1123 cm⁻¹) in the target compound distinguishes it from thiosemicarbazides .

Hydrogen Bonding and Crystal Packing

- Intermolecular interactions: The dibromoindolinone core in DH-01 forms N-H∙∙∙O hydrogen bonds (), stabilizing crystal lattices. The heptane chain in the target compound may introduce van der Waals interactions, altering solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.